Isopropyl 2,3-dichloropropionate
Description
It is structurally characterized by two chlorine atoms at the 2- and 3-positions of the propionate backbone and an isopropyl ester group. This compound is primarily utilized as an intermediate in synthesizing aziridine-2-carboxylic acid salts, which are critical precursors in pharmaceutical and agrochemical industries .
Properties
CAS No. |
54774-99-1 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
propan-2-yl 2,3-dichloropropanoate |
InChI |
InChI=1S/C6H10Cl2O2/c1-4(2)10-6(9)5(8)3-7/h4-5H,3H2,1-2H3 |
InChI Key |
DQNKZNXCBULFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2,3-dichloropropionate can be synthesized through the chlorination of isopropyl acrylate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,3-dichloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of isopropyl 2-hydroxy-3-chloropropionate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form isopropyl 2,3-dihydroxypropionate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron(III) chloride, sulfuric acid, sodium hydroxide.
Major Products Formed
Isopropyl 2-hydroxy-3-chloropropionate: Formed through nucleophilic substitution.
Isopropyl 2,3-dihydroxypropionate: Formed through reduction.
2,3-Dichloropropionic acid and isopropanol: Formed through hydrolysis.
Scientific Research Applications
Isopropyl 2,3-dichloropropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as a reagent in polymer chemistry.
Mechanism of Action
The mechanism of action of isopropyl 2,3-dichloropropionate involves its reactivity due to the presence of the ester functional group and chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the compound’s ability to act as an electrophile, attracting nucleophiles to the reaction site .
Comparison with Similar Compounds
Halogenated Propionate Esters
Isopropyl 2,3-dichloropropionate belongs to a broader class of halogenated esters. Key comparisons include:
*2,2-Dichloropropionate (2,2-DCP, Dalapon®) is a structural isomer with distinct biodegradation pathways (discussed in Section 2.3).
Key Differences :
- Solubility : Methyl and ethyl esters exhibit higher solubility in polar solvents compared to isopropyl and n-butyl esters due to shorter alkyl chains .
- Synthetic Utility : Methyl and ethyl derivatives show higher yields (~95%) in aziridine synthesis compared to n-butyl (89.7%) and benzyl (91.3%) esters .
Halogenated Acrylate and Amide Derivatives
This compound is functionally related to α-chloroacrylate esters and dichloropropionamides:
- α-Chloroacrylates (e.g., methyl α-chloroacrylate): These compounds share similar reactivity in nucleophilic substitution but lack the dual chlorine substitution at the β-position, reducing steric hindrance in reactions .
- Dichloropropionamides (e.g., 2,3-dichloropropionic acid amide): Amides exhibit lower volatility and higher stability but require harsher conditions for hydrolysis compared to esters .
Comparison with Positional Isomers: 2,2-Dichloropropionate (2,2-DCP)
The 2,2-DCP isomer (CAS 75-99-0) is a well-studied herbicide (Dalapon®) with distinct properties:
- Biodegradability : 2,2-DCP is metabolized by bacteria like Burkholderia pseudomallei MF2 and Pseudomonas putida via dehalogenase enzymes, releasing chloride ions (19.8 μmol Cl⁻/mL in MF2) . In contrast, 2,3-dichloropropionate derivatives lack documented microbial degradation pathways.
- Toxicity: 2,2-DCP is classified as a xenobiotic pollutant with high environmental persistence . While 2,3-dichloropropene (a related alkene) is noted for acute toxicity , data on 2,3-dichloropropionate esters remain sparse.
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